N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
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Overview
Description
N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitrobenzamide group, and a chlorobenzylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Chlorobenzylthio Group: The chlorobenzylthio group can be introduced by reacting the thiadiazole intermediate with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Nitrobenzamide Group: The final step involves the coupling of the chlorobenzylthio-thiadiazole intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorobenzylthio group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is not fully understood, but it is believed to involve multiple molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It may induce oxidative stress, leading to cell damage and apoptosis in cancer cells. Additionally, it may inhibit key enzymes in bacterial and fungal cells, disrupting their metabolic processes and leading to cell death.
Comparison with Similar Compounds
N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can be compared with other thiadiazole derivatives, such as:
N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: Similar structure but with different substituents, leading to variations in biological activity and chemical reactivity.
N-(5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: The presence of a methyl group instead of a chlorine atom can significantly alter the compound’s properties.
N-(5-(3-fluorobenzyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: The fluorine substituent can enhance the compound’s stability and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzylthio group, in particular, may enhance its antimicrobial and anticancer activities compared to other similar compounds.
Properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-12-3-1-2-10(8-12)9-25-16-20-19-15(26-16)18-14(22)11-4-6-13(7-5-11)21(23)24/h1-8H,9H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZXSQDXVARWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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